molecular formula C14H16N4O B2570148 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034233-75-3

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2570148
CAS No.: 2034233-75-3
M. Wt: 256.309
InChI Key: UZLNUFAUUQXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a cyclopropane carboxamide group

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have shown to inhibit the expression of collagen , suggesting a potential interaction with collagen synthesis pathways.

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have shown to inhibit the expression of collagen , indicating a potential effect on collagen synthesis pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown to inhibit the expression of collagen , suggesting a potential effect on collagen synthesis at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and imidazole intermediates, which are then linked through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and imidazole derivatives, such as:

Uniqueness

What sets N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(11-4-5-11)17-8-10-18-9-7-16-13(18)12-3-1-2-6-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLNUFAUUQXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.